REACTION_CXSMILES
|
[N:1]1([C:11](OC(C)(C)C)=O)[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1.[ClH:18].Br[CH2:20]CO.C([O-])([O-])=O.[K+].[K+].S(Cl)(Cl)=O>CCOCC.O1CCOCC1.ClCCCl>[Cl:18][CH2:20][CH2:11][N:1]1[CH2:2][CH2:3][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:6]1 |f:3.4.5|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
N1(CCC(CC1)C(=O)OC)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
27.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.567 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
14.72 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.428 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
The resulted clear solution was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bubbles and white precipitates
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in water (50.0 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
all volatile was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ether (50.0 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.86 mmol | |
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 21.91% | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |